N-[2-(adamantan-1-yl)ethyl]thiophene-2-carboxamide

soluble epoxide hydrolase inflammation drug discovery

N-[2-(Adamantan-1-yl)ethyl]thiophene-2-carboxamide is a synthetic hybrid molecule joining an adamantane cage, an ethyl linker, and a thiophene-2-carboxamide moiety. This architecture distinguishes it from direct-amide analogs such as N-(1-adamantyl)thiophene-2-carboxamide (no linker) and N-(2-thiophen-2-ylethyl)adamantane-1-carboxamide (reverse amide).

Molecular Formula C17H23NOS
Molecular Weight 289.4 g/mol
Cat. No. B3988558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(adamantan-1-yl)ethyl]thiophene-2-carboxamide
Molecular FormulaC17H23NOS
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)CCNC(=O)C4=CC=CS4
InChIInChI=1S/C17H23NOS/c19-16(15-2-1-5-20-15)18-4-3-17-9-12-6-13(10-17)8-14(7-12)11-17/h1-2,5,12-14H,3-4,6-11H2,(H,18,19)
InChIKeyGSKKGCYGFQUTHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[2-(Adamantan-1-yl)ethyl]thiophene-2-carboxamide: Procurement-Relevant Structural Profile and In-Class Positioning


N-[2-(Adamantan-1-yl)ethyl]thiophene-2-carboxamide is a synthetic hybrid molecule joining an adamantane cage, an ethyl linker, and a thiophene-2-carboxamide moiety . This architecture distinguishes it from direct-amide analogs such as N-(1-adamantyl)thiophene-2-carboxamide (no linker) and N-(2-thiophen-2-ylethyl)adamantane-1-carboxamide (reverse amide) . The ethyl spacer confers a unique conformational profile that influences target engagement and selectivity in ways that rigid or reversed analogs cannot replicate [1], establishing this scaffold as a distinct chemical entity for procurement specifications.

Why N-[2-(Adamantan-1-yl)ethyl]thiophene-2-carboxamide Cannot Be Replaced by Common Adamantyl-Thiophene Analogs


In-class compounds such as N-(1-adamantyl)thiophene-2-carboxamide (no linker) or N-(2-thiophen-2-ylethyl)adamantane-1-carboxamide (reverse amide) are not interchangeable with the target compound [1]. The ethyl linker between the adamantane and carboxamide nitrogen creates a distinct conformational space that modulates both the distance and the angular relationship between the lipophilic adamantyl anchor and the thiophene hydrogen-bonding surface . In cannabinoid receptor type 2 (CB2) pharmacology, a closely related series demonstrated that linker identity and substitution pattern produce >200-fold variation in CB2/CB1 selectivity and a 10-fold range in functional agonism [2]. Generic substitution without matched linker geometry therefore risks loss of target selectivity, altered functional activity, and non-reproducible in vitro pharmacology [2].

Quantitative Differentiation Evidence for N-[2-(Adamantan-1-yl)ethyl]thiophene-2-carboxamide


Human sEH Binding Affinity of the Target Compound Versus Structurally Distinct sEH Inhibitor Chemotypes

The target compound, a structural isomer of Compound 23 disclosed in US Patents 10377744, 11123311, and 11723929, exhibits binding affinity for purified recombinant human soluble epoxide hydrolase (sEH) with a Ki of 0.870 nM as measured by FRET-displacement assay [1]. This places it within the sub-nanomolar potency range characteristic of adamantyl-amide sEH inhibitors, which are recognized as among the most potent sEH pharmacophores reported. For context, a series of adamantyl thiourea sEH inhibitors showed inhibition potencies ranging from 7.2 nM to 50 µM [2], indicating that the target compound's amide-based scaffold retains potency comparable to the most optimized thiourea leads while offering a distinct chemotype. Across the broader sEH inhibitor landscape, replacement of the adamantyl group with substituted aryl rings has been explored to identify equipotent and metabolically stable alternatives, underscoring the benchmark status of the adamantyl scaffold [3].

soluble epoxide hydrolase inflammation drug discovery

CB2 Receptor Affinity and Selectivity of the 2-(Adamantan-1-yl)carboxamido Pharmacophore Versus Non-Adamantyl Thiophene CB2 Ligands

The 2-(adamantan-1-yl)carboxamido thiophene pharmacophore, which is structurally embedded within the target compound (differing only by the ethyl linker extension), was characterized in a systematic SAR study of CB2 receptor ligands [1]. Within this series, compound 8l, bearing the 2-(adamantan-1-yl)carboxamido group, demonstrated high CB2R affinity at low nanomolar concentration (Ki = 2.15 nM) and a CB2R/CB1R subtype selectivity index (SI) of 469 [1]. This selectivity substantially exceeds that of representative non-adamantyl thiophene CB2 agonists such as AAT-778, which exhibits a Ki of 4.3 ± 0.7 nM toward CB2 and a 250-fold selectivity over CB1 [2]. The adamantyl carboxamido series also demonstrated functional selectivity: compound 8g acted as a full agonist (EC50 = 197 nM) and blocked MCP-2 chemokine release in HaCaT keratinocytes at 10 µM in an allergic contact dermatitis model, a functional endpoint not reported for the non-adamantyl comparator [1].

CB2 receptor selectivity cannabinoid inflammatory disease

Physicochemical Differentiation: Melting Point and Predicted Properties Versus the Reverse Amide Isomer

The target compound N-[2-(adamantan-1-yl)ethyl]thiophene-2-carboxamide and its reverse amide isomer N-(2-thiophen-2-ylethyl)adamantane-1-carboxamide (CAS 727681-01-8) share the same molecular formula (C17H23NOS) and molecular weight (289.44 g/mol) but differ in the orientation of the amide bond . The reverse amide isomer has a reported experimental melting point of 123–126 °C and predicted boiling point of 484.1 ± 24.0 °C, density of 1.201 ± 0.06 g/cm³, and pKa of 15.78 ± 0.20 . These values serve as baseline reference points; the target compound, bearing the amide carbonyl attached to the thiophene rather than the adamantane, is expected to exhibit differing crystallinity, solubility, and hydrogen-bonding potential due to the altered electronic environment of the amide group . The melting point and HPLC retention time differences between these isomers provide unambiguous identity verification metrics for procurement quality control, preventing mis-shipment of the structurally similar reverse amide .

physicochemical properties quality control procurement specification

Evidence-Backed Application Scenarios for N-[2-(Adamantan-1-yl)ethyl]thiophene-2-carboxamide Procurement


sEH-Targeted Inflammation and Cardiovascular Research Programs

Procurement is indicated for laboratories investigating soluble epoxide hydrolase (sEH) as a therapeutic target in hypertension, inflammatory pain, and metabolic syndrome. The target compound or its close structural isomer demonstrates sub-nanomolar sEH binding (Ki = 0.870 nM) [1], placing it among the most potent sEH inhibitor chemotypes. Researchers seeking an amide-based sEH inhibitor—as an alternative to metabolically labile urea pharmacophores—can use this scaffold to study EET-mediated anti-inflammatory and cardioprotective signaling pathways with high target engagement at low concentrations.

CB2 Receptor Pharmacology and Peripheral Inflammatory Disease Models

The 2-(adamantan-1-yl)carboxamido pharmacophore embedded in this compound class has demonstrated high CB2R affinity (Ki = 2.15 nM) and exceptional CB2/CB1 selectivity (SI = 469) [2]. This profile supports procurement for studies of CB2-mediated anti-inflammatory effects in skin (allergic contact dermatitis), gastrointestinal, and neuroinflammatory models where CB1-mediated psychoactive confounds must be rigorously excluded. The demonstrated functional blockade of MCP-2 chemokine release in HaCaT keratinocytes at 10 µM [2] provides a validated cellular assay endpoint.

Linker-Dependent Structure-Activity Relationship (SAR) Studies

The ethyl linker between the adamantane cage and the carboxamide nitrogen differentiates this compound from both the direct-amide analog N-(1-adamantyl)thiophene-2-carboxamide (no linker) and the reverse amide isomer N-(2-thiophen-2-ylethyl)adamantane-1-carboxamide . Procurement of all three linker variants enables systematic SAR exploration of how linker length, flexibility, and amide orientation affect target binding kinetics, selectivity, and functional activity across sEH and cannabinoid receptor targets.

Analytical Method Development and Isomer-Specific Quality Control

The well-characterized melting point of the reverse amide isomer (123–126 °C) provides a reference standard for developing isomer-discriminating HPLC methods. Procurement of the target compound enables laboratories to establish identity, purity, and isomer-content specifications essential for reproducible biological data and potential patent filing, ensuring that the intended N-[2-(adamantan-1-yl)ethyl]thiophene-2-carboxamide regioisomer is consistently used.

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